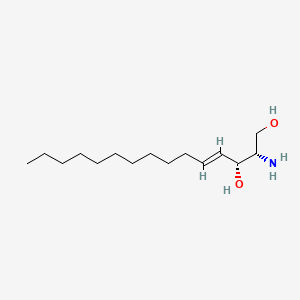
2S-Amino-4E-pentadecene-1,3R-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2S-Amino-4E-pentadecene-1,3R-diol” is an organic compound with the empirical formula C15H31NO2 . It is also known by other names such as 15-Carbon-sphingosine, trans-D-erythro-2-Amino-4-pentadecene-1,3-diol, D-erythro-Sphingosine (d15:1), and D-erythro-Sphingosine C-15 .
Molecular Structure Analysis
The molecular structure of “2S-Amino-4E-pentadecene-1,3R-diol” is represented by the SMILES stringCCCCCCCCCCC\C=C\C@@HC@@HCO . This indicates that the molecule contains a long carbon chain with a double bond, an amino group, and two hydroxyl groups. Physical And Chemical Properties Analysis
“2S-Amino-4E-pentadecene-1,3R-diol” is a solid substance with a molecular weight of 257.41 . It is stored at a temperature of -20°C .科学的研究の応用
Cold Tolerance in Citrus
Sphingosine and chlorogenic acid substantially accumulated only in Ichang papeda, a cold-hardy citrus species . Greater accumulation of a spectrum of metabolites, particularly sphingosine and chlorogenic acid, promotes cold tolerance in cold-tolerant citrus species .
Inflammation and Fibrosis in the Kidney
Sphingosine 1-phosphate (S1P), a product of sphingolipid catabolism, is a pleiotropic mediator involved in many cellular functions, and drugs targeting S1P signaling have previously been studied particularly for autoimmune diseases . Local S1P signaling in perivascular cells in the kidney enhances inflammation and fibrosis .
Internal Standard in Chromatographic or Spectrometric Methods
Sphingosine (d15:1) is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .
作用機序
Target of Action
Sphingosine (d15:1) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are expressed on the cell surface of many cells throughout the body, including the central nervous system (CNS) . Sphingosine also interacts with the Genome polyprotein in various organisms and the Glycolipid transfer protein in humans .
Mode of Action
Sphingosine (d15:1) is converted into sphingosine-1-phosphate (S1P) by the action of sphingosine kinases . S1P is a bioactive sphingolipid that regulates cellular functions such as proliferation and survival, migration, and adhesion by activating specific high-affinity G-protein-coupled receptors or by acting intracellularly .
Biochemical Pathways
Sphingosine is synthesized de novo starting with the condensation of the amino acid L-serine and palmitoyl-CoA, ending with the hydrolysis of ceramides . Two enzymes, sphingosine kinase 1 (SphK1) and SphK2, catalyze the ATP-dependent phosphorylation of the primary alcohol of sphingosine to form S1P . This S1P pathway has been targeted by the pharmaceutical industry, resulting in FDA-approved therapeutics for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC) .
Pharmacokinetics
It is known that sphingosine has high metabolic stability . In vivo studies with rats show that peak plasma levels of the compound are proportional to the oral dose, and the parent compound is eliminated with a half-life of approximately 8 hours .
Result of Action
The action of sphingosine (d15:1) and its derivative S1P has multiple effects at the molecular and cellular level. It regulates cell proliferation and survival, migration, cytoskeletal architecture, cell-to-cell contacts and adhesion, and calcium homeostasis . In the context of disease, sphingosine kinase inhibitors have shown therapeutic benefit in models of cancer, arthritis, inflammatory bowel diseases, and atherosclerosis .
Action Environment
The action of sphingosine (d15:1) can be influenced by environmental factors such as diet. Dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients, suggesting that environmental factors may participate in this process .
特性
IUPAC Name |
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-AMXOMPAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2S-Amino-4E-pentadecene-1,3R-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








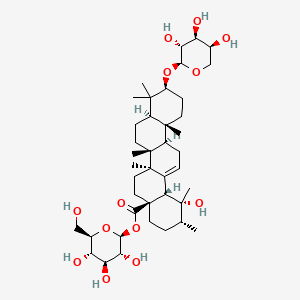
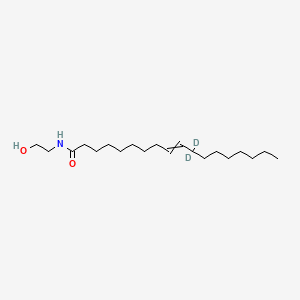
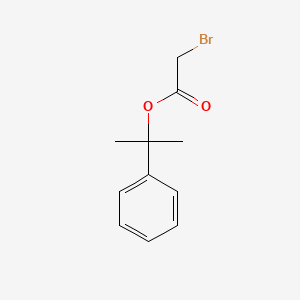
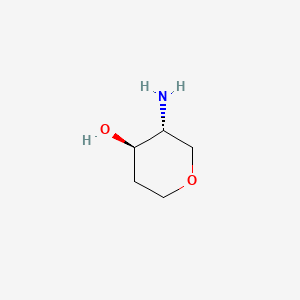
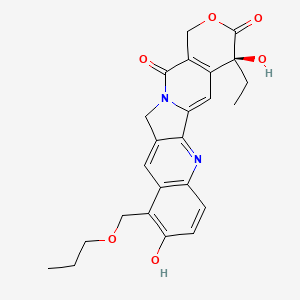
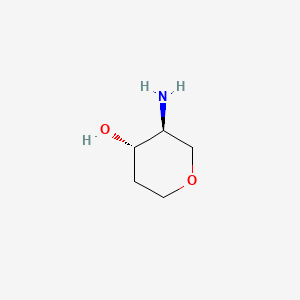
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)